[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, a carbamic acid ester, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamic acid ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the chloroacetyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester can be used as an intermediate for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: In materials science, the compound could be used in the development of new polymers or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
- [1-(2-Chloro-acetyl)-azetidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Comparison: Compared to its analogs, [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester may exhibit unique properties due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The size and flexibility of the piperidine ring can affect the compound’s ability to interact with molecular targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-14-6-3-2-4-7-14)11-15-8-5-9-20(12-15)16(21)10-18/h2-4,6-7,15H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFNBCMLEVZCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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